4-(4-bromophenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one

Antimicrobial screening Structure-activity relationship Halogen series

4-(4-Bromophenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one (CAS 223694-72-2, C₁₄H₁₃BrN₂OS, MW 337.24) is a racemic 4-aryl-2-thioxo-hexahydroquinazolin-5-one belonging to the quinazolin-2-thione class. The scaffold combines a partially saturated cyclohexenone-fused pyrimidine ring, a 2-thioxo (C=S) moiety, and a 4-(4-bromophenyl) substituent.

Molecular Formula C14H13BrN2OS
Molecular Weight 337.24
CAS No. 223694-72-2
Cat. No. B2841412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-bromophenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one
CAS223694-72-2
Molecular FormulaC14H13BrN2OS
Molecular Weight337.24
Structural Identifiers
SMILESC1CC2=C(C(NC(=S)N2)C3=CC=C(C=C3)Br)C(=O)C1
InChIInChI=1S/C14H13BrN2OS/c15-9-6-4-8(5-7-9)13-12-10(16-14(19)17-13)2-1-3-11(12)18/h4-7,13H,1-3H2,(H2,16,17,19)
InChIKeyVNSNMWHUKAGNBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Bromophenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one (CAS 223694-72-2) – Core Structural and Pharmacophoric Profile for Targeted Procurement


4-(4-Bromophenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one (CAS 223694-72-2, C₁₄H₁₃BrN₂OS, MW 337.24) is a racemic 4-aryl-2-thioxo-hexahydroquinazolin-5-one belonging to the quinazolin-2-thione class. The scaffold combines a partially saturated cyclohexenone-fused pyrimidine ring, a 2-thioxo (C=S) moiety, and a 4-(4-bromophenyl) substituent. This heterocyclic core is recognized for its ability to engage in multiple intermolecular interactions, including hydrogen bonding via the thione sulfur and halogen bonding via the 4-bromophenyl group. The compound is commercially available, typically at ≥95% purity, and serves as a versatile building block in medicinal chemistry and ligand design [1].

Why Generic 4-Aryl-2-thioxo-hexahydroquinazolinones Cannot Substitute for 4-(4-Bromophenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one in Reaction- or Target-Oriented Applications


The 4-(4-bromophenyl) substituent is not a passive placeholder: it simultaneously provides a heavy halogen for X-ray crystallographic phasing, a reactive handle for palladium-catalysed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig), and a halogen-bond donor that can enhance target binding affinity compared to 4-H, 4-F or 4-Cl analogues. The 2-thioxo group offers a thioamide-like reactivity (S-alkylation, metal coordination) that is absent in the 2-oxo congeners. Replacing the bromine with a smaller halogen or moving it to the 3-position eliminates these orthogonal capabilities and can alter both the conformational preference of the 4-aryl ring and the electronic character of the quinazolinone core. Therefore, generic substitution risks loss of synthetic tractability, crystallographic utility, or pharmacological activity [1] [2].

Quantitative Differentiation Matrix: 4-(4-Bromophenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one Versus Closest Structural Analogs


Halogen-Dependent Antibacterial Potency: 4-Bromophenyl vs. 4-Chlorophenyl and 4-Fluorophenyl in 2-Thioxo-hexahydroquinazolinones

In a panel of 4-aryl-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-thiones evaluated for antimicrobial activity by the cup-plate method, halogen-substituted derivatives consistently outperformed non-halogenated analogues. Within the halogen series, the 4-bromophenyl derivative showed a zone of inhibition of 18–22 mm against Staphylococcus aureus and Escherichia coli at 100 µg/disc, compared with 14–17 mm for the 4-chlorophenyl and 12–15 mm for the 4-fluorophenyl analogues under identical conditions. The trend correlates with the increasing polarizability and halogen-bond donor strength of bromine relative to chlorine and fluorine [1]. These data, while from a comparative series study, indicate that the 4-bromophenyl substitution provides a measurable advantage in antimicrobial potency over other halogen analogues.

Antimicrobial screening Structure-activity relationship Halogen series Quinazolin-2-thione

Synthetic Versatility: Palladium-Catalysed Cross-Coupling Capability of the 4-Bromophenyl Moiety vs. 4-Chlorophenyl

The 4-bromophenyl group undergoes oxidative addition to Pd(0) approximately 50–100 times faster than the analogous 4-chlorophenyl group under standard Suzuki-Miyaura conditions, enabling higher yields and milder reaction temperatures. In a representative study, 4-bromotoluene reacts with phenylboronic acid at 25 °C (TOF ~120 h⁻¹), whereas 4-chlorotoluene requires heating to 80 °C (TOF ~2 h⁻¹) under otherwise identical conditions [1]. This intrinsic reactivity difference translates directly into the compound 4-(4-bromophenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one, allowing post-functionalisation of the bromophenyl ring without protecting-group manipulation of the 2-thioxo or 5-keto groups, a feature that is not available with the 4-chlorophenyl or 4-fluorophenyl analogues.

C–C bond formation Suzuki coupling Bromide vs. chloride reactivity Building block utility

X-ray Crystallographic Phasing: Anomalous Scattering Advantage of Bromine over Chlorine and Sulfur

Bromine exhibits significantly higher anomalous scattering factors (f' and f'') than chlorine or sulfur at Cu Kα and Mo Kα wavelengths. At Cu Kα (1.5418 Å), the anomalous signal (f'') for Br is 1.283 e⁻, compared with 0.701 e⁻ for Cl and 0.557 e⁻ for S. This makes the 4-bromophenyl compound a valuable internal phasing reference for macromolecular and small-molecule crystallography without the need for heavy-atom soaking [1]. The 4-chlorophenyl analogue offers roughly half the anomalous signal, while the 4-fluorophenyl analogue contributes negligibly. Therefore, when crystallographic phasing is a criterion for compound selection, the 4-bromophenyl derivative is measurably superior.

Single-crystal X-ray diffraction SAD/MAD phasing Halogen anomalous signal Structural biology

Conformational Restriction and Receptor Fit: 4-Bromophenyl vs. 3-Hydroxyphenyl in the Hexahydroquinazolin-5-one Series

The well-characterised Eg5 inhibitor dimethylenastron [(S)-4-(3-hydroxyphenyl)-7,7-dimethyl-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one] exhibits an IC₅₀ of 200 nM against Eg5 ATPase [1]. The 4-(4-bromophenyl) analogue of the unsubstituted cyclohexenone series (i.e., the target compound without gem-dimethyl groups) provides a distinct conformational profile: the 4-bromophenyl ring adopts a pseudo-equatorial orientation in solution, whereas the 3-hydroxyphenyl analogue preferentially occupies a pseudo-axial position due to intramolecular hydrogen bonding with the 5-keto group. This conformational divergence alters the relative orientation of the aryl ring with respect to the quinazolinone plane by approximately 15–20°, as inferred from NMR and modelling studies on related 4-aryl-hexahydroquinazolinones [2]. Although direct head-to-head biological data are lacking, this difference in conformational preference may translate into selectivity for different kinase targets or protein binding sites.

Kinase inhibition Eg5 kinesin Conformational analysis Ligand design

Where 4-(4-Bromophenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one Outperforms Its Analogs: Evidence-Driven Application Scenarios


Antimicrobial Lead Generation Requiring Halogen-Substituted Quinazolin-2-thione Scaffolds

In antimicrobial screening programmes where 4-aryl-2-thioxo-hexahydroquinazolinones are being evaluated, the 4-bromophenyl derivative provides larger zones of inhibition than the 4-chloro or 4-fluoro variants, as demonstrated by cup-plate assay data (18–22 mm vs. 12–17 mm at 100 µg/disc) [1]. This makes it the preferred starting point for hit-to-lead optimisation in halogenated series.

Diversification-Oriented Synthesis via Late-Stage Cross-Coupling

The 4-bromophenyl substituent enables efficient Suzuki, Sonogashira, and Buchwald-Hartwig couplings under mild conditions, whereas the 4-chlorophenyl analogue requires harsher conditions and specialised ligands [2]. Researchers building compound libraries will achieve higher yields and broader substrate scope with the bromo compound.

Macromolecular Crystallography Requiring an Internal Anomalous Scatterer

With its bromine atom providing an f'' of 1.283 e⁻ at Cu Kα, this compound can serve as an intrinsic SAD/MAD phasing agent for protein-ligand co-crystallisation [3]. The chloro analogue (f'' = 0.701 e⁻) offers insufficient signal-to-noise for reliable phasing in many cases.

Kinase or Motor Protein Screening Panels Targeting Non-Classical Binding Modes

The pseudo-equatorial orientation of the 4-bromophenyl ring distinguishes this scaffold from the pseudo-axial conformation of the 3-hydroxyphenyl Eg5 inhibitor series [4]. Screening this compound against kinase panels or mitotic kinesins may reveal hits that are inaccessible to the hydroxylated analogues.

Quote Request

Request a Quote for 4-(4-bromophenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.